4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the 3-chlorophenyl and 2-hydroxyphenyl groups through electrophilic aromatic substitution.
Formation of the Pyrazole Ring: Cyclization to form the pyrazole ring, often involving hydrazine derivatives.
Final Functionalization: Introduction of the 2-phenylethyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Signaling Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H-pyrrole-2,5-dione
- 3-(2-Hydroxyphenyl)-4-(3-chlorophenyl)-5-(2-phenylethyl)-1H-pyrazole
Uniqueness
- Structural Features : The unique combination of the pyrrolo[3,4-c]pyrazole core with specific substituents.
- Biological Activity : Distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C25H20ClN3O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20ClN3O2/c26-18-10-6-9-17(15-18)24-21-22(19-11-4-5-12-20(19)30)27-28-23(21)25(31)29(24)14-13-16-7-2-1-3-8-16/h1-12,15,24,30H,13-14H2,(H,27,28) |
InChI Key |
CIURACXCVRHDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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